3-(3-methyl-1H-indol-1-yl)-2,6-Piperidinedione
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Overview
Description
3-(3-methyl-1H-indol-1-yl)piperidine-2,6-dione is a compound that features both an indole and a piperidine moiety. Indole derivatives are known for their significant biological activities, while piperidine derivatives are widely used in pharmaceuticals. This compound combines these two important structures, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-methyl-1H-indol-1-yl)piperidine-2,6-dione typically involves the reaction of 3-methylindole with piperidine-2,6-dione under specific conditions. One common method involves the use of a palladium-catalyzed coupling reaction, which provides high yields and selectivity . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and bases such as sodium acetate (NaOAc) .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that are optimized for large-scale production. These processes often include the use of automated reactors and continuous flow systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: 3-(3-methyl-1H-indol-1-yl)piperidine-2,6-dione can undergo various types of chemical reactions, including:
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3
Reduction: Pd/C, hydrogen gas
Substitution: NBS, THF
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .
Scientific Research Applications
3-(3-methyl-1H-indol-1-yl)piperidine-2,6-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(3-methyl-1H-indol-1-yl)piperidine-2,6-dione involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various receptors and enzymes, modulating their activity. The piperidine moiety can enhance the compound’s binding affinity and selectivity towards these targets . This dual interaction can lead to various biological effects, including inhibition of specific enzymes and modulation of receptor activity .
Comparison with Similar Compounds
- 3-(5-bromo-3-methyl-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidine-2,6-dione
- 2,6-Piperidinedione, 3-[(3-aminophenyl)amino] hydrochloride
Comparison: Compared to similar compounds, 3-(3-methyl-1H-indol-1-yl)piperidine-2,6-dione is unique due to its specific combination of indole and piperidine moieties. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C14H14N2O2 |
---|---|
Molecular Weight |
242.27 g/mol |
IUPAC Name |
3-(3-methylindol-1-yl)piperidine-2,6-dione |
InChI |
InChI=1S/C14H14N2O2/c1-9-8-16(11-5-3-2-4-10(9)11)12-6-7-13(17)15-14(12)18/h2-5,8,12H,6-7H2,1H3,(H,15,17,18) |
InChI Key |
UBQKEUOLEQXJMB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C2=CC=CC=C12)C3CCC(=O)NC3=O |
Origin of Product |
United States |
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